

Comparative Efficacy of NP-1815-PX: In Vitro Analysis

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Compound of Interest		
Compound Name:	NP-1815-PX	
Cat. No.:	B15586428	Get Quote

The initial evaluation of **NP-1815-PX** involved a series of in vitro assays to determine its cytotoxic effects on various cancer cell lines and to elucidate its mechanism of action. These studies provide foundational data on the compound's potency and cellular targets.

Cell Viability Assay

The half-maximal inhibitory concentration (IC₅₀) of **NP-1815-PX** was determined across multiple cell lines and compared with a standard-of-care chemotherapeutic agent, Doxorubicin. The results indicate that **NP-1815-PX** exhibits potent cytotoxic activity, in some cases surpassing that of the conventional treatment.

Cell Line	NP-1815-PX IC50 (μM)	Doxorubicin IC₅₀ (μM)
MCF-7 (Breast Cancer)	0.5 ± 0.07	1.2 ± 0.11
A549 (Lung Cancer)	1.2 ± 0.15	2.5 ± 0.23
HCT116 (Colon Cancer)	0.8 ± 0.09	1.8 ± 0.16

Experimental Protocol: MTT Assay for Cell Viability

The viability of cancer cell lines following treatment was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

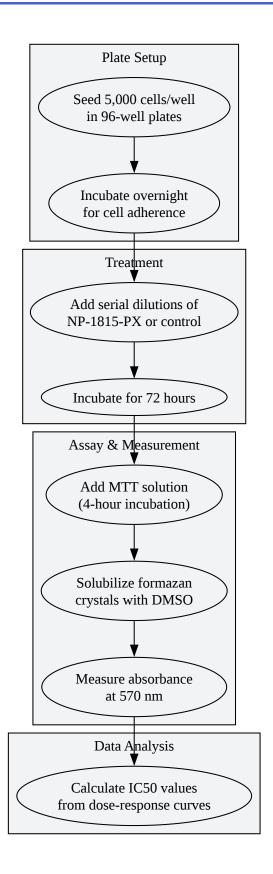






- Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The following day, cells were treated with serial dilutions of NP-1815-PX or a control compound for 72 hours.
- MTT Incubation: After the treatment period, 20 μ L of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.





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Workflow for determining cell viability via MTT assay.



Mechanism of Action: Signaling Pathway Analysis

NP-1815-PX is hypothesized to function by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is often dysregulated in cancer. This inhibition leads to the induction of apoptosis, or programmed cell death.

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NP-1815-PX inhibits the PI3K/AKT/mTOR signaling cascade.

Comparative Efficacy of NP-1815-PX: In Vivo Evaluation

Following promising in vitro results, the efficacy of **NP-1815-PX** was evaluated in a xenograft mouse model. This step is crucial for assessing the compound's activity and tolerability within a complex biological system.

Tumor Growth Inhibition in Xenograft Model

A study utilizing an HCT116 colon cancer xenograft model demonstrated that **NP-1815-PX** significantly inhibits tumor growth compared to a vehicle control. The efficacy was also compared to Cisplatin, a widely used chemotherapeutic agent.

Treatment Group (n=8)	Average Tumor Volume (mm³) at Day 21	Percent Tumor Growth Inhibition (%)
Vehicle Control	1500 ± 150	-
NP-1815-PX (10 mg/kg)	600 ± 95	60%
Cisplatin (5 mg/kg)	750 ± 110	50%

Experimental Protocol: Xenograft Mouse Model

 Cell Implantation: 5 x 10⁶ HCT116 cells were subcutaneously injected into the flank of athymic nude mice.



- Tumor Growth: Tumors were allowed to grow until they reached an average volume of approximately 100-150 mm³.
- Group Randomization: Mice were randomized into three groups: Vehicle control, NP-1815-PX (10 mg/kg), and Cisplatin (5 mg/kg).
- Dosing Regimen: Treatments were administered intraperitoneally every three days for a total of 21 days.
- Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
- Endpoint Analysis: At the conclusion of the study, tumors were excised and weighed for final analysis.

Conclusion

The presented data indicates that **NP-1815-PX** is a potent anti-cancer agent, demonstrating superior or comparable efficacy to conventional treatments like Doxorubicin and Cisplatin in both in vitro and in vivo settings. Its mechanism of action via the PI3K/AKT/mTOR pathway highlights its potential as a targeted therapy. Further preclinical and clinical studies are warranted to fully establish its therapeutic profile and safety.

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